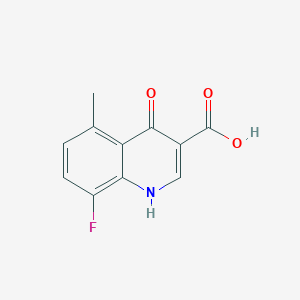
(E)-2-(3,3-Dimethylcyclohexylidene)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Dimethylcyclohexylidene)acetonitrile is a chemical compound with the molecular formula C10H15N. It is a colorless liquid with a strong odor and is commonly used in the manufacturing of pharmaceuticals, agrochemicals, and other industrial products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylcyclohexylidene)acetonitrile typically involves the reaction of 3,3-dimethylcyclohexanone with acetonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-(3,3-Dimethylcyclohexylidene)acetonitrile may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
化学反応の分析
Types of Reactions
2-(3,3-Dimethylcyclohexylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3,3-Dimethylcyclohexylidene)acetonitrile has been the subject of scientific research due to its unique physical and chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism by which 2-(3,3-Dimethylcyclohexylidene)acetonitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely depending on the context of its use.
類似化合物との比較
Similar Compounds
3,3-Dimethylcyclohexanone: A precursor in the synthesis of 2-(3,3-Dimethylcyclohexylidene)acetonitrile.
Cyclohexanone: A structurally similar compound with different chemical properties.
Acetonitrile: A simple nitrile compound used in the synthesis of various organic molecules.
Uniqueness
2-(3,3-Dimethylcyclohexylidene)acetonitrile is unique due to its specific structural features, which confer distinct reactivity and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
特性
分子式 |
C10H15N |
|---|---|
分子量 |
149.23 g/mol |
IUPAC名 |
(2E)-2-(3,3-dimethylcyclohexylidene)acetonitrile |
InChI |
InChI=1S/C10H15N/c1-10(2)6-3-4-9(8-10)5-7-11/h5H,3-4,6,8H2,1-2H3/b9-5+ |
InChIキー |
BWNVBWRRJJIHEK-WEVVVXLNSA-N |
異性体SMILES |
CC1(CCC/C(=C\C#N)/C1)C |
正規SMILES |
CC1(CCCC(=CC#N)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12077700.png)
![3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine](/img/structure/B12077705.png)
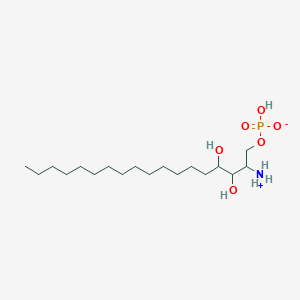
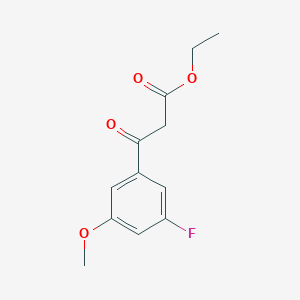
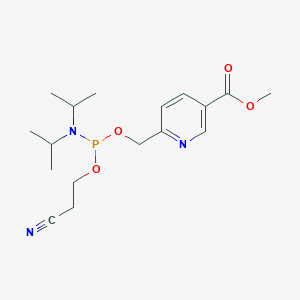

![3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B12077729.png)
![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B12077730.png)
![Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate](/img/structure/B12077732.png)
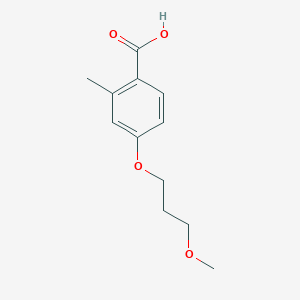
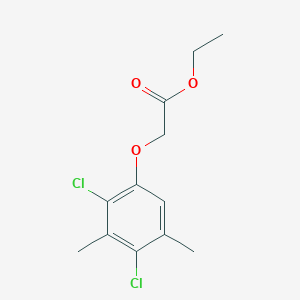
![3-Hydroxy-N-[[(9-beta-D-ribofuranosyl-9H-purin-6-yl)amino]carbonyl]-norvaline](/img/structure/B12077748.png)

